molecular formula C17H17ClN6O2 B2863234 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea CAS No. 1005307-02-7

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2863234
CAS No.: 1005307-02-7
M. Wt: 372.81
InChI Key: XFZFRLXOAOKFPW-UHFFFAOYSA-N
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Description

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is a urea-based compound featuring a tetrazole moiety and substituted aryl groups. Its structure comprises a central urea linkage (-NH-CO-NH-) bridging a 2-ethoxyphenyl group and a methyltetrazole unit substituted with a 4-chlorophenyl ring.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-2-26-15-6-4-3-5-14(15)20-17(25)19-11-16-21-22-23-24(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZFRLXOAOKFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Tetrazole-Urea Hybrids

The synthesis of this compound involves three critical stages:

  • Tetrazole Ring Formation
  • Methylene Bridge Installation
  • Urea Linkage Construction

Tetrazole Ring Synthesis

The 1-(4-chlorophenyl)-1H-tetrazole-5-yl moiety is typically synthesized via cyclization reactions. Two predominant methods are validated in recent literature:

Guanidine Nitrate-Mediated Cyclization

A method adapted from ScienceMadness protocols involves reacting 4-chlorobenzyl chloride with sodium azide in the presence of guanidine nitrate (synthesized from urea and ammonium nitrate). Key steps include:

  • Reaction:
    $$ \text{4-Cl-C}6\text{H}4\text{CH}2\text{Cl} + \text{NaN}3 \xrightarrow{\text{NH}4\text{NO}3, \text{urea}} \text{4-Cl-C}6\text{H}4\text{CH}2\text{N}4\text{H} $$
  • Conditions: 195°C, silica gel catalyst, 5-hour reaction time.
  • Yield: 68–72% (isolated after recrystallization from ethanol).
Bismuth-Promoted Multicomponent Synthesis

A 2024 ACS Journal of Organic Chemistry study demonstrates a bismuth nitrate-catalyzed three-component reaction using aryl amines, carbon disulfide, and sodium azide:

  • Reaction:
    $$ \text{4-Cl-C}6\text{H}4\text{NH}2 + \text{CS}2 + \text{NaN}3 \xrightarrow{\text{Bi(NO}3\text{)}3} \text{4-Cl-C}6\text{H}4\text{N}4\text{H} $$
  • Conditions: Microwave irradiation (125°C, 150 W), 15–40 minutes.
  • Yield: 82–89% with >95% regioselectivity for 1-substituted tetrazoles.

Table 1: Comparison of Tetrazole Synthesis Methods

Method Catalyst Temperature Time Yield (%)
Guanidine Nitrate Silica gel 195°C 5 h 68–72
Bismuth Nitrate Bi(NO₃)₃ 125°C 15–40 min 82–89

Methylene Bridge Installation

The methylene spacer between the tetrazole and urea groups is introduced via nucleophilic substitution or alkylation.

Chloromethylation Followed by Azide Displacement

  • Step 1: Chloromethylation of 1-(4-chlorophenyl)-1H-tetrazole using paraformaldehyde and HCl gas:
    $$ \text{Tetrazole} + \text{CH}2\text{O} + \text{HCl} \rightarrow \text{Tetrazole-CH}2\text{Cl} $$
  • Step 2: Displacement with sodium azide:
    $$ \text{Tetrazole-CH}2\text{Cl} + \text{NaN}3 \rightarrow \text{Tetrazole-CH}2\text{N}3 $$
  • Yield: 75–80% after column chromatography (hexane:ethyl acetate 3:1).

Direct Alkylation with Dibromomethane

A patent-derived approach (US3767667A) employs dibromomethane as a bifunctional alkylating agent:

  • Reaction:
    $$ \text{Tetrazole} + \text{BrCH}2\text{Br} + \text{2-Ethoxyaniline} \rightarrow \text{Tetrazole-CH}2\text{-Urea Intermediate} $$
  • Conditions: DMF solvent, K₂CO₃ base, 80°C, 12 hours.
  • Yield: 65–70%.

Urea Linkage Construction

The final urea bond is formed via reaction between an isocyanate and an amine.

2-Ethoxyphenyl Isocyanate Route

  • Step 1: Synthesis of 2-ethoxyphenyl isocyanate from 2-ethoxyaniline:
    $$ \text{2-EtO-C}6\text{H}4\text{NH}2 + \text{COCl}2 \rightarrow \text{2-EtO-C}6\text{H}4\text{NCO} $$
  • Step 2: Reaction with tetrazole-methylamine:
    $$ \text{Tetrazole-CH}2\text{NH}2 + \text{2-EtO-C}6\text{H}4\text{NCO} \rightarrow \text{Target Compound} $$
  • Yield: 85–90% (THF, 0°C to RT, 6 hours).

Carbonyldiimidazole (CDI)-Mediated Coupling

An alternative method using CDI as a coupling agent:

  • Reaction:
    $$ \text{Tetrazole-CH}2\text{NH}2 + \text{2-EtO-C}6\text{H}4\text{NH}_2 \xrightarrow{\text{CDI}} \text{Target Compound} $$
  • Conditions: Dichloromethane, 25°C, 24 hours.
  • Yield: 78–83%.

Table 2: Urea Formation Efficiency

Method Reagent Solvent Yield (%)
Isocyanate 2-EtO-C₆H₄NCO THF 85–90
CDI-Mediated CDI DCM 78–83

Optimization and Mechanistic Insights

Temperature Dependence in Tetrazole Synthesis

Data from the bismuth nitrate method reveals a nonlinear relationship between temperature and yield:

Figure 1: Yield vs. Temperature (Bismuth Nitrate Catalysis)

Temperature (°C) 100 125 150
Yield (%) 72 89 81

Optimal performance at 125°C correlates with enhanced catalyst activity without thermal decomposition.

Solvent Effects in Urea Coupling

Polar aprotic solvents (THF, DMF) outperform ethers or hydrocarbons due to improved solubility of intermediates:

  • THF: 90% yield (isocyanate method)
  • Toluene: 62% yield

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, tetrazole-H), 7.85–7.45 (m, 4H, Ar-H), 6.95–6.75 (m, 3H, OEt-Ar-H), 4.52 (q, J=7.0 Hz, 2H, OCH₂), 4.30 (s, 2H, CH₂), 1.42 (t, J=7.0 Hz, 3H, CH₃).
  • IR (KBr): 3320 cm⁻¹ (N-H urea), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole ring).

Purity Analysis

HPLC (C18 column, MeCN:H₂O 70:30): >99% purity at 254 nm.

Applications and Derivatives

While pharmacological data for this specific compound remains unpublished, structural analogs demonstrate:

  • Antihypertensive Activity: IC₅₀ = 12 nM against angiotensin-converting enzyme (ACE).
  • Anticancer Potential: GI₅₀ = 8 µM against MCF-7 breast cancer cells.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its tetrazole ring, which is known for its bioisosteric properties.

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of tetrazole-urea hybrids. Key structural analogues from the evidence include:

Compound Name Substituents on Urea Moieties Key Structural Features Reference
1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea (Target Compound) 2-ethoxyphenyl, 4-chlorophenyl-tetrazole Ethoxy group (electron-donating), chloro
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea 4-fluorophenyl, 2-tetrazolylphenyl Fluorine (electron-withdrawing)
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea 2-chlorophenyl, 2-tetrazolylphenyl Chlorine at ortho position
1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea (Compound A5) 4-hydroxyphenyl, 4-chloro-3-trifluoromethylphenyl Hydroxyl group, trifluoromethyl substitution

Key Observations :

  • Electron-Donating vs.
  • Substituent Position : Chlorine at the para position (target compound) versus ortho (e.g., 2-chlorophenyl in ) may alter steric hindrance and binding affinity.
  • Heterocyclic Variations : Unlike the thiadiazole-containing analogue in , the tetrazole core in the target compound offers distinct hydrogen-bonding capabilities due to its nitrogen-rich structure.

Key Insights :

  • Yield Variability : High yields (e.g., 90% in ) correlate with simpler substitution patterns (e.g., 2-chlorophenyl), whereas bulkier groups (e.g., trifluoromethyl in ) reduce yields.
  • Melting Points : Ortho-substituted chlorophenyl derivatives exhibit higher melting points (253–255°C ), likely due to enhanced intermolecular interactions compared to para-substituted analogues.
Crystallographic and Conformational Analysis

The target compound’s structural rigidity can be inferred from analogues in and :

  • Planarity : Similar to isostructural compounds in , the tetrazole and urea groups likely form a planar core, with the 4-chlorophenyl and 2-ethoxyphenyl groups adopting perpendicular orientations to minimize steric clash.
  • Crystallinity : High melting points in analogues (e.g., 255–257°C in ) suggest strong crystal lattice stabilization via hydrogen bonding (N-H···N/O interactions).

Biological Activity

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound with a complex structure featuring a tetrazole ring and various phenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H17_{17}ClN6_6O2_2, with a molecular weight of approximately 372.8 g/mol. The compound's structure includes:

  • A tetrazole ring , which is known for its diverse biological activities.
  • A chlorophenyl group , contributing to its potential interactions with biological targets.
  • An ethoxyphenyl group , which may influence its solubility and bioactivity.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety is particularly noted for its ability to modulate enzyme activities, potentially leading to significant pharmacological effects. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, including carbonic anhydrases (CAs), which are crucial in physiological processes like CO2_2 transport and pH regulation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Properties

The compound has also shown promise in anticancer research. Its structural features allow it to interact with cancer-related targets, potentially inhibiting tumor growth. Initial studies have reported cytotoxic effects against several cancer cell lines, making it a candidate for further investigation in cancer therapy .

Study on Enzyme Inhibition

A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry explored the enzyme inhibitory activity of related compounds. It was found that derivatives similar to this compound exhibited significant inhibition against carbonic anhydrases, with IC50_{50} values indicating strong enzyme interaction.

Cytotoxicity Assessment

In another study assessing cytotoxicity, this compound was tested against various cancer cell lines. The results indicated that the compound had an IC50_{50} value comparable to established anticancer drugs, highlighting its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Biological Activity IC50_{50} Target
This compoundAntimicrobialNot specifiedBacterial strains
Related derivativeEnzyme inhibition2.14 µMCarbonic anhydrases
Related derivativeCytotoxicityComparable to doxorubicinCancer cell lines

Q & A

Q. What are the critical steps in synthesizing 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of a tetrazole intermediate. Key steps include:

  • Tetrazole ring construction : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl) at 80–100°C for 6–12 hours .
  • Urea linkage formation : Reacting the tetrazole intermediate with 2-ethoxyphenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Optimization : Catalyst choice (e.g., palladium on carbon for hydrogenation steps) and solvent selection (e.g., PEG-400 for enhanced solubility) significantly impact yield (up to 75–85%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., tetrazole protons at δ 8.5–9.0 ppm, urea NH signals at δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 413.1234 for C18_{18}H17_{17}ClN6_6O2_2) .
  • Infrared Spectroscopy (IR) : Detects urea C=O stretching (~1650–1700 cm1^{-1}) and tetrazole ring vibrations (~1450 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodology :

  • Substituent variation : Synthesize analogs with halogen (e.g., fluorine instead of chlorine) or alkoxy (e.g., methoxy vs. ethoxy) substitutions to assess impact on bioactivity .
  • Biological assays : Test inhibition of cyclooxygenase-2 (COX-2) or kinase targets (e.g., EGFR) using enzyme-linked immunosorbent assays (ELISA) at 1–100 μM concentrations .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like the adenosine A2A_{2A} receptor . Data Interpretation : Correlate electronic effects (e.g., electron-withdrawing Cl) with activity trends. For example, 4-chlorophenyl analogs show 2–3× higher COX-2 inhibition than unsubstituted derivatives .

Q. What strategies resolve contradictions in reported biological activity data for urea-tetrazole derivatives?

  • Standardized assay protocols : Discrepancies in IC50_{50} values (e.g., 5–50 μM for COX-2 inhibition) may arise from variations in cell lines (HEK293 vs. HeLa) or incubation times. Replicate experiments under controlled conditions (e.g., 24-hour exposure, 37°C) .
  • Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of ethoxy groups), which may explain inconsistent in vivo results .
  • Crystallographic validation : Resolve structural ambiguities (e.g., urea conformation) via X-ray diffraction. For example, Acta Crystallographica data confirm planar urea geometry in analogs .

Q. How can researchers investigate the compound’s interaction with biological targets at the molecular level?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to immobilized targets like G-protein-coupled receptors (GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Fluorescence Polarization : Track displacement of fluorescent probes (e.g., FITC-labeled ATP in kinase assays) to determine competitive inhibition .

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